molecular formula C11H15NS B12955436 N-(2,3-Dimethylphenyl)thietan-3-amine

N-(2,3-Dimethylphenyl)thietan-3-amine

Cat. No.: B12955436
M. Wt: 193.31 g/mol
InChI Key: HLMAPZKVOLGPFO-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)thietan-3-amine is a sulfur-containing heterocyclic amine featuring a thietane (a four-membered saturated ring with one sulfur atom) substituted at the 3-position with an amine group and a 2,3-dimethylphenyl aromatic moiety.

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)thietan-3-amine

InChI

InChI=1S/C11H15NS/c1-8-4-3-5-11(9(8)2)12-10-6-13-7-10/h3-5,10,12H,6-7H2,1-2H3

InChI Key

HLMAPZKVOLGPFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2CSC2)C

Origin of Product

United States

Preparation Methods

Preparation via Organometallic Addition to Thietan-3-one

A well-documented approach involves the use of organomagnesium reagents (Grignard reagents) derived from 2,3-dimethylphenyl halides, which are reacted with thietan-3-one to form the corresponding 3-substituted thietan-3-ol intermediate. This intermediate is then converted to the amine.

Procedure:

  • Preparation of 2,3-dimethylphenylmagnesium halide by reacting 2,3-dimethylphenyl iodide or bromide with magnesium in anhydrous tetrahydrofuran (THF) at low temperature (0 °C to room temperature).
  • Addition of thietan-3-one to the organomagnesium reagent at −78 °C to 0 °C, followed by stirring at room temperature for 24 hours to form 3-(2,3-dimethylphenyl)thietan-3-ol.
  • Conversion of the thietan-3-ol to the corresponding amine by amination, typically via substitution or reductive amination methods.

This method benefits from the high regioselectivity and yields of the Grignard addition step and allows for the introduction of various aryl groups by changing the aryl halide precursor.

Catalytic Lewis Acid-Mediated Synthesis

Recent advances have demonstrated the use of Lewis acid catalysts such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2) combined with tetrabutylammonium hexafluorophosphate (nBu4NPF6) to facilitate the formation of 3,3-disubstituted thietane derivatives. This catalytic system promotes carbocation formation on the thietane ring, enabling nucleophilic attack by aryl groups.

Key findings:

  • Using Ca(NTf2)2 (5 mol%) with nBu4NPF6 (5 mol%) in toluene at elevated temperatures (up to 110 °C) results in high conversion and yields (up to 97%) of diarylthietane derivatives.
  • The reaction conditions are tolerant to various substituents on the aryl ring, including methyl groups at the 2,3-positions.
  • The method avoids harsh conditions and provides a scalable route to thietane amines.
Entry Catalyst (mol %) Solvent Yield of Diarylthietane (%) Side Product (%)
1 Li(NTf2) (11) + nBu4NPF6 (5.5) CH2Cl2 24 17
2 FeCl3 (5) CH2Cl2 74 12
3 Ca(NTf2)2 (5) + nBu4NPF6 (5) CH2Cl2 75 21
4 HNTf2 (10) CH2Cl2 82 18
5 Ca(NTf2)2 (5) + nBu4NPF6 (5) Toluene 63 37
6 Ca(NTf2)2 (5) + nBu4NPF6 (5) Toluene 72 23
7 Ca(NTf2)2 (5) + nBu4NPF6 (5) Toluene 97 0

Table 1: Catalyst screening for thietane derivative synthesis (adapted from ACS Publications)

Reductive Amination and Amide Bond Formation

Following the formation of the thietan-3-ol intermediate, reductive amination with 2,3-dimethylphenyl amines or amination via amide bond formation has been reported. This involves:

  • Oxidation of thietan-3-ol to thietan-3-one or related derivatives.
  • Reaction with 2,3-dimethylphenyl amine under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Alternatively, coupling with carboxylic acid derivatives of the aryl group using standard amide bond-forming reagents.

Research Findings and Analysis

  • The organometallic addition method provides a straightforward route with good yields (typically 60–80%) and is well-suited for laboratory-scale synthesis.
  • Lewis acid-catalyzed methods offer improved yields and scalability, with the ability to fine-tune reaction conditions to minimize side products.
  • The stability of thietane derivatives under various conditions (acidic, basic, nucleophilic) has been confirmed, supporting the robustness of these synthetic routes.
  • Oxidation and subsequent functionalization steps enable diversification of the thietane amine derivatives for further applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Organometallic Addition 2,3-Dimethylphenylmagnesium halide, thietan-3-one, THF, low temp 60–80 High regioselectivity, versatile Requires moisture-free conditions
Lewis Acid Catalysis Ca(NTf2)2 + nBu4NPF6, toluene, 110 °C Up to 97 High yield, scalable, mild conditions Catalyst cost, temperature control
Reductive Amination Thietan-3-one, 2,3-dimethylphenyl amine, reducing agent 70–85 Selective amination Multi-step, requires purification

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dimethylphenyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted thietanes.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Substituted thietanes.

Scientific Research Applications

N-(2,3-Dimethylphenyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)thietan-3-amine involves its interaction with various molecular targets and pathways. For instance, thietane derivatives have been shown to exhibit antidepressant activity by influencing neurotransmitter systems such as adrenergic, GABA-ergic, and serotoninergic pathways

Comparison with Similar Compounds

Structural Analogues in Agrochemical Chemistry (Acetamide Derivatives)

Several chloroacetamide derivatives with substituted phenyl groups are documented in , such as:

  • 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
  • 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor)
Feature N-(2,3-Dimethylphenyl)thietan-3-amine Acetamide Derivatives (e.g., alachlor)
Core Structure Thietane ring with amine substituent Acetamide backbone with chlorine substituent
Aromatic Substituent 2,3-Dimethylphenyl Varied (e.g., 2,6-diethylphenyl)
Electron Effects Sulfur atom induces ring strain and polarity Chlorine atom enhances electrophilicity
Applications Potential medicinal/agrochemical uses Herbicides (e.g., alachlor)

Key Differences :

  • The absence of a chlorine atom in the target compound may reduce reactivity toward nucleophilic targets compared to chloroacetamides .

Thietane and Thiophene Derivatives

highlights synthetic strategies for 3-amino thietane derivatives, while and describe sulfur-containing amines like N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine and N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine.

Feature This compound N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine
Sulfur Oxidation State Thietane (sulfur in sulfide form) Sulfone (oxidized sulfur)
Ring Size 4-membered thietane 5-membered dihydrothiophene
Substituents Aromatic 2,3-dimethylphenyl N,N-dimethylamine and sulfone groups
Electronic Properties Moderate polarity due to sulfide High polarity from sulfone group

Key Differences :

  • The sulfone group in the analog increases solubility in polar solvents but may reduce membrane permeability compared to the thietane’s sulfide.

Aromatic Amines with Heterocyclic Moieties

and describe compounds like 3,3'-Dimethyltriphenylamine and 3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine , which share aromatic and amine functionalities.

Feature This compound 3,3'-Dimethyltriphenylamine
Aromatic System Monosubstituted phenyl Trisubstituted phenyl (triphenylamine)
Heteroatom Sulfur in thietane Nitrogen in amine linkage
Conformational Rigidity High (thietane ring strain) Moderate (flexible triphenylamine core)
Applications Underexplored Organic electronics, photovoltaics

Key Differences :

  • The triphenylamine derivative’s extended conjugation supports electronic applications, whereas the thietane-based compound’s rigidity may favor selective receptor binding in drug design.
  • The thietane’s sulfur atom could participate in unique interactions (e.g., hydrogen bonding or metal coordination) absent in purely aromatic amines .

Challenges :

  • Steric hindrance from the 2,3-dimethylphenyl group may slow reaction kinetics.
  • Thietane rings are prone to ring-opening under acidic or oxidizing conditions, necessitating mild synthetic protocols .

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